(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine
Description
(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine is a secondary amine characterized by a butan-2-yl group attached to a benzyl moiety substituted with methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to bioactive molecules, particularly those targeting the central nervous system (CNS) or exhibiting antitumor activity. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-6-10(2)15-9-11-7-8-12(16-3)14(18-5)13(11)17-4/h7-8,10,15H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNBOSABXAFSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=C(C=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Thiolated or aminated derivatives of the original compound.
Scientific Research Applications
(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the inhibition of their activity . This interaction can result in the disruption of cellular processes such as cell division and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
The compound’s structural analogs differ in substitution patterns on the phenyl ring or the alkyl chain. Key comparisons include:
Key Observations :
- Substitution Position : The 2,3,4-trimethoxy configuration (target compound) is less common than the 3,4,5-trimethoxy pattern (e.g., in tubulin-binding agents like combretastatins). This difference may reduce affinity for certain biological targets compared to 3,4,5-analogs .
Physicochemical Properties
| Property | Target Compound | 3,4,5-Trimethoxy Analog | 1-(3,4,5-Trimethoxyphenyl)propan-2-amine |
|---|---|---|---|
| Molecular Weight | 253.34 g/mol | 253.34 g/mol | 225.29 g/mol |
| Lipophilicity (logP) | ~2.5 (estimated) | ~2.5 | ~1.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
Implications :
- The 3,4,5-trimethoxy analog’s higher symmetry may enhance crystallinity, affecting solubility .
Biological Activity
(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine is a compound characterized by its unique structural features, including a butan-2-yl group and a 2,3,4-trimethoxyphenyl moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C14H23NO3
- Molar Mass : 253.34 g/mol
- CAS Number : 893574-98-6
The biological activity of this compound is thought to involve its interaction with various molecular targets. Similar compounds have shown the ability to bind with high affinity to multiple receptors, influencing various biochemical pathways. The precise mechanisms remain under investigation but are believed to include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
- Enzymatic Modulation : It might influence enzyme activities related to metabolic pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, indicating possible cytotoxic effects on specific tumor types.
- Neurological Effects : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds that may provide insights into the potential effects of this compound:
Biochemical Pathways
The exact metabolic pathways involving this compound are not fully elucidated. However, related compounds have been shown to affect several biochemical processes:
- Influence on Neurotransmitter Levels : Compounds with similar structures have been documented to modulate neurotransmitter levels in the brain.
- Impact on Inflammatory Pathways : Some derivatives have exhibited anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
